![molecular formula C20H21N7 B5523504 5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)
5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine compounds often involves strategic functionalization to enhance selectivity and affinity for specific receptors, such as the A2A adenosine receptor. Kumar et al. (2011) described the extension of ether-linked chain substituents at the phenyl group's p-position through optimized O-alkylation, producing high-affinity functionalized congeners for pharmacological probe development (Kumar et al., 2011). Similarly, Luo et al. (2020) detailed the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions, showcasing a facile approach to synthesize related derivatives under mild conditions (Luo et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives plays a crucial role in determining their interaction with biological targets. Theoretical docking studies, as mentioned by Kumar et al. (2011), highlight the key interactions between the heterocyclic core and the binding pocket of the A2A adenosine receptor. These studies are instrumental in understanding the molecular basis of the compound's selectivity and potency (Kumar et al., 2011).
Chemical Reactions and Properties
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity and potential for further functionalization, are influenced by their molecular structure. The synthesis approaches discussed by Kumar et al. (2011) and Luo et al. (2020) not only provide insights into the compound's chemical synthesis but also its reactivity under different conditions, paving the way for the development of pharmacological probes and other applications (Kumar et al., 2011); (Luo et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in various environments. These properties are typically determined through empirical studies following synthesis, and while specific data on "5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine" are not provided, the methodologies for analyzing physical properties are well-established in the chemical literature.
Chemical Properties Analysis
Chemical properties, including stability, reactivity with different reagents, and potential for bioconjugation, are critical for the compound's application in scientific research. The studies by Kumar et al. (2011) and Luo et al. (2020) shed light on the chemical properties of related pyrazolo[1,5-a]pyrimidine derivatives, providing a foundation for understanding "5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine" (Kumar et al., 2011); (Luo et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A comprehensive study by Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, including pyrazolo and triazolopyrimidines, which are structurally related to the specified compound. They optimized the nitration process, leading to the synthesis of various nitro derivatives and their subsequent reduction into diamines. This research highlights the synthetic pathways to access diverse fused azolo derivatives with potential pharmaceutical applications (Gazizov et al., 2020).
Kumar et al. (2011) designed pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as potent and selective antagonists for the A2A adenosine receptor, illustrating the compound's relevance in developing molecular probes for receptor studies. Their work involved optimizing substituents to enhance receptor affinity and selectivity, contributing to the development of pharmacological probes (Kumar et al., 2011).
Shaaban et al. (2011) reported on the facile synthesis of pyrazolo[1,5-a]pyrimidines as potent Aurora-A kinase inhibitors, highlighting the potential therapeutic applications of such compounds in cancer treatment. Their synthesis approach provides a pathway for the development of novel antitumor agents (Shaaban et al., 2011).
Antimicrobial Activities
Idrees et al. (2019) synthesized a novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating significant antimicrobial activities. This study underscores the compound's structural analogs' potential in designing new antimicrobial agents (Idrees et al., 2019).
Propiedades
IUPAC Name |
5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-3-7-15(8-4-1)16-13-19(27-17(23-16)10-11-22-27)21-14-20-25-24-18-9-5-2-6-12-26(18)20/h1,3-4,7-8,10-11,13,21H,2,5-6,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVYMMMHONLWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
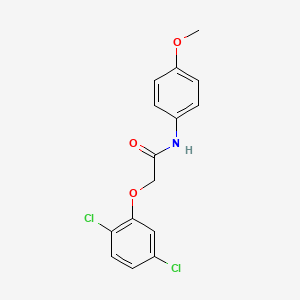
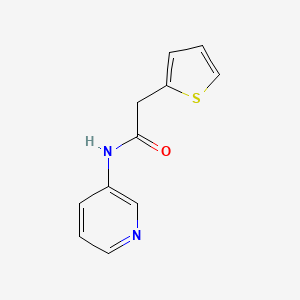
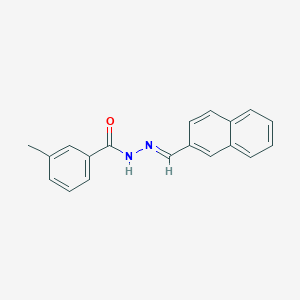

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
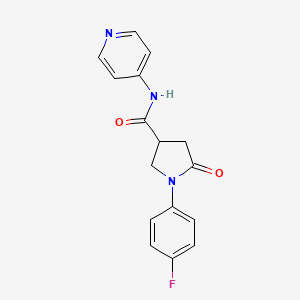
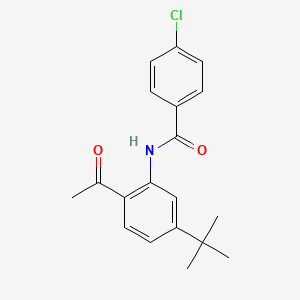
![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)
